2-bromo-4-[(3-fluoroanilino)methyl]-6-methoxyphenol
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Overview
Description
2-Bromo-4-[(3-fluoroanilino)methyl]-6-methoxyphenol is an organic compound with a complex structure that includes bromine, fluorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[(3-fluoroanilino)methyl]-6-methoxyphenol typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require the use of catalysts such as palladium and specific reagents like methyl imidazo[1,2-a]pyridine-2-carboxylates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[(3-fluoroanilino)methyl]-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, fluorine, and methoxy-containing compounds. Reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenolic compounds, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
2-Bromo-4-[(3-fluoroanilino)methyl]-6-methoxyphenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-bromo-4-[(3-fluoroanilino)methyl]-6-methoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. Pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-bromo-4-[(3-fluoroanilino)methyl]-6-methoxyphenol include:
- 2-Bromo-4-methylaniline
- 4-Bromo-2-methylaniline
- 5-Bromo-4-fluoro-2-methylaniline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of bromine, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-4-[(3-fluoroanilino)methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO2/c1-19-13-6-9(5-12(15)14(13)18)8-17-11-4-2-3-10(16)7-11/h2-7,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQGWYITLNNDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC(=CC=C2)F)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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